(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of cholest-5-en-3-ol with [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The phenyl group on the chromenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the chromenyl moiety.
Scientific Research Applications
(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenyl moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The steroidal structure may also contribute to its bioactivity by interacting with steroid receptors or influencing membrane fluidity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Another complex ester with potential bioactivity.
Uniqueness
(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal backbone with a chromenyl moiety, which may confer distinct biological and chemical properties not found in simpler esters or other similar compounds.
Properties
Molecular Formula |
C44H56O5 |
---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C44H56O5/c1-28(2)10-9-11-29(3)37-18-19-38-35-16-14-31-24-33(20-22-43(31,4)39(35)21-23-44(37,38)5)48-42(46)27-47-32-15-17-34-36(30-12-7-6-8-13-30)26-41(45)49-40(34)25-32/h6-8,12-15,17,25-26,28-29,33,35,37-39H,9-11,16,18-24,27H2,1-5H3/t29-,33+,35+,37-,38+,39+,43+,44-/m1/s1 |
InChI Key |
BVLGDALJKFDSIM-BAVAXVQKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C(=CC(=O)O6)C7=CC=CC=C7)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C(=CC(=O)O6)C7=CC=CC=C7)C)C |
Origin of Product |
United States |
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